5-(Trifluoromethoxy)-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid
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Overview
Description
5-(Trifluoromethoxy)-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid is a compound that features both trifluoromethoxy and trifluoromethyl groups attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(trifluoromethoxy)-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps, starting with the formation of the biphenyl core. One common method involves the Suzuki-Miyaura cross-coupling reaction, where an aryl boronic acid reacts with an aryl halide in the presence of a palladium catalyst. The trifluoromethoxy and trifluoromethyl groups are then introduced through selective trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethoxy)-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the biphenyl structure .
Scientific Research Applications
5-(Trifluoromethoxy)-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of advanced materials with unique properties, such as increased stability and resistance to degradation
Mechanism of Action
The mechanism of action of 5-(trifluoromethoxy)-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl and trifluoromethoxy groups can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. These interactions are often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: Compounds with similar trifluoromethyl groups but different core structures.
Trifluoromethylated aromatic compounds: Aromatic compounds with trifluoromethyl groups attached to the ring.
Trifluoromethoxy-substituted biphenyls: Biphenyl compounds with trifluoromethoxy groups
Uniqueness
5-(Trifluoromethoxy)-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups on the biphenyl structure. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications .
Properties
IUPAC Name |
3-(trifluoromethoxy)-5-[2-(trifluoromethyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F6O3/c16-14(17,18)12-4-2-1-3-11(12)8-5-9(13(22)23)7-10(6-8)24-15(19,20)21/h1-7H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHRDMIZKBUFAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)OC(F)(F)F)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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